2-(Pyrrolidin-1-yl)cyclobutan-1-ol
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Overview
Description
2-(Pyrrolidin-1-yl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a pyrrolidine ring and a hydroxyl group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Result of Action
The presence of the pyrrolidine ring suggests that it may have diverse biological activities, as this structure is common in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack of the pyrrolidine on the cyclobutanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane-pyrrolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane-pyrrolidine derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the reagent used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for materials science
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Cyclobutanol: Contains the cyclobutane ring with a hydroxyl group but lacks the pyrrolidine ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with different reactivity and applications
Uniqueness
2-(Pyrrolidin-1-yl)cyclobutan-1-ol is unique due to the combination of the cyclobutane and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyrrolidin-1-ylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-1-2-6-9/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBCJVLIKFAJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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